REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.N.C(=O)=O.[Na]>C(O)C.C(O)(C)(C)C>[NH2:1][C:2]1[C:11]2[CH2:10][CH:9]=[CH:8][CH2:7][C:6]=2[CH:5]=[CH:4][CH:3]=1 |^1:15|
|
Name
|
|
Quantity
|
79 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
250 (± 50) mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser
|
Type
|
WAIT
|
Details
|
After an hour
|
Type
|
CUSTOM
|
Details
|
quenched by careful addition of NH4Cl (50 g) and H2O (400 ml)
|
Type
|
CUSTOM
|
Details
|
The aqueous and organic layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with ether
|
Type
|
EXTRACTION
|
Details
|
was then extracted with H2O (2x) and sat. NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered through MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporation of ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC=2CC=CCC12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |